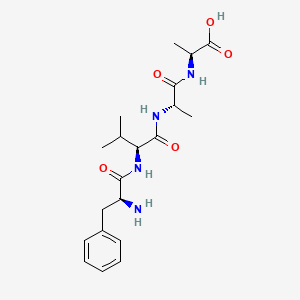

L-Phenylalanyl-L-valyl-L-alanyl-L-alanine

Description

Properties

CAS No. |

798540-95-1 |

|---|---|

Molecular Formula |

C20H30N4O5 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H30N4O5/c1-11(2)16(19(27)22-12(3)17(25)23-13(4)20(28)29)24-18(26)15(21)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,27)(H,23,25)(H,24,26)(H,28,29)/t12-,13-,15-,16-/m0/s1 |

InChI Key |

KLMDSPXALSNYIS-SDADXPQNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

General Workflow

SPPS remains the gold standard for synthesizing L-Phenylalanyl-L-valyl-L-alanyl-L-alanine due to its scalability and automation potential. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound growing peptide chain. Key steps include:

- Resin Selection : Wang or Rink amide resins are preferred for C-terminal amide or acid formation.

- Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).

- Coupling : Activators like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) facilitate amino acid attachment at 0.1–0.3 M concentrations.

Optimized Conditions for Tetrapeptide Synthesis

A study using Fmoc-SPPS achieved 85% crude yield under the following conditions:

| Parameter | Value |

|---|---|

| Coupling Reagent | HBTU/OxymaPure (4:4:1) |

| Solvent | DMF/CH₂Cl₂ (9:1) |

| Temperature | 25°C |

| Coupling Time | 45–60 minutes |

| Final Cleavage Cocktail | TFA:H₂O:TIPS (95:2.5:2.5) |

Post-synthesis HPLC purification (C18 column, 10–40% acetonitrile gradient) increased purity to >98%.

Solution-Phase Peptide Synthesis

Mixed Anhydride Method

Patents describe using alkyl chloroformates to form mixed anhydrides for peptide bond formation. For this compound:

- Anhydride Formation : L-Phenylalanine reacts with isobutyl chloroformate in tetrahydrofuran (THF) at −15°C.

- Coupling : The anhydride reacts with L-valine methyl ester, achieving 91–96% yield with <1% racemization.

- Deprotection : Catalytic hydrogenolysis (5% Pd/C, H₂) removes benzyloxycarbonyl (Z) groups.

Active Ester Methodology

N-Hydroxysuccinimide (NHS) esters enable efficient coupling under mild conditions:

- Reaction : L-Valyl-L-alanine NHS ester (0.2 M) reacts with L-Phenylalanyl-L-alanine in DMF at 4°C.

- Yield : 72% after 24 hours, with purification via ion-exchange chromatography.

Continuous Flow Synthesis

Microreactor Systems

A 2025 study demonstrated a fed-batch flow system for dipeptide precursors:

| Parameter | Value |

|---|---|

| Reactor Volume | 300 mL |

| Substrate | L-Alanine-NCA (69 mmol) |

| Temperature | 0°C → 25°C |

| pH Control | 6 M KOH (111 mmol) |

| Productivity | 205 g·L⁻¹·h⁻¹ |

| Final Conversion | 72% |

This method reduced diketopiperazine formation to <5% compared to batch processes.

Scale-Up Considerations

Industrial-scale flow systems use:

- Residence Time : 8–12 minutes for complete NCA (N-carboxyanhydride) consumption.

- In-Line Monitoring : FTIR and pH sensors adjust base addition dynamically.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Racemization Risk |

|---|---|---|---|---|

| SPPS | 85% | >98% | High | Low (0.5–1.2%) |

| Mixed Anhydride | 91% | 85–90% | Moderate | Moderate (1–3%) |

| Continuous Flow | 72% | 92% | High | Low (0.8%) |

SPPS offers superior purity but higher solvent consumption (∼500 L/kg peptide). Flow systems balance productivity and environmental impact, with E-factor reductions of 40–60% versus batch.

Industrial-Scale Production Challenges

Purification Strategies

Cost Drivers

| Component | Cost Contribution |

|---|---|

| Protected Amino Acids | 58% |

| Solvent Recovery | 22% |

| Catalysts/Reagents | 15% |

| Energy | 5% |

Optimizing coupling efficiency from 85% to 95% reduces raw material costs by ∼$12,000/kg.

Emerging Techniques

Enzymatic Synthesis

Lipase-catalyzed coupling in non-aqueous media:

Microwave-Assisted SPPS

2.45 GHz irradiation reduces coupling times from 60 to 15 minutes, improving yield to 88%.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-valyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The phenyl group in L-phenylalanine can be oxidized to form phenolic derivatives.

Reduction: Reduction of peptide bonds is less common but can be achieved under specific conditions.

Substitution: The amino groups in the peptide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be employed, although care must be taken to avoid peptide bond cleavage.

Substitution: Nucleophiles such as amines or thiols can react with the peptide under appropriate conditions.

Major Products Formed

Oxidation: Phenolic derivatives of L-phenylalanine.

Reduction: Reduced forms of the peptide, potentially with altered side chains.

Substitution: Modified peptides with new functional groups attached to the amino acids.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Substrates

L-Phenylalanyl-L-valyl-L-alanyl-L-alanine can serve as a substrate for various peptidases and proteases. Peptidases play critical roles in protein activation, cell signaling, and the generation of amino acids for protein synthesis. The effectiveness of this tetrapeptide as a substrate can be evaluated through its interaction with specific enzymes, which can be monitored using fluorometric assays. For instance, the cleavage of this peptide by serine proteases can be quantitatively assessed, providing insights into enzyme kinetics and specificity .

1.2 Sorption Properties

Research has demonstrated that dipeptides similar to L-Phenylalanyl-L-valyl-L-alanine exhibit significant sorption capacities for organic compounds. Studies indicate that variations in the peptide sequence can influence the thermal stability and morphology of peptide films when exposed to organic vapors. This property is crucial for applications in materials science, particularly in the development of sensors and filters .

Pharmacological Applications

2.1 Antimicrobial Activity

Peptides derived from this compound have shown promise in antimicrobial applications. Synthetic analogs of this tetrapeptide can be designed to enhance their activity against specific bacterial strains. For example, peptides with similar structures have been reported to exhibit significant antimicrobial effects against Gram-positive bacteria, suggesting that modifications of this compound could lead to the development of new antimicrobial agents .

2.2 Antitumor Activity

There is growing interest in the antitumor potential of peptides like this compound. Certain analogs have been identified as inhibitors of protein tyrosine phosphatases involved in cancer progression. By exploring structure-activity relationships, researchers aim to develop potent inhibitors that could serve as therapeutic agents against various tumor cell lines .

Study on Enzyme Interaction

A study investigated the interaction of this compound with serine proteases, revealing its potential as a highly sensitive substrate compared to traditional substrates like AMC-based compounds. The results indicated a significant increase in fluorescence upon enzymatic cleavage, demonstrating its utility in monitoring protease activity in biological samples.

Investigation of Sorption Properties

Another research focused on the sorption properties of peptides similar to L-Phenylalanyl-L-valyl-L-alanine when exposed to various organic vapors. The findings highlighted that these peptides could selectively absorb certain vapors, which could be applied in designing advanced materials for environmental monitoring.

Data Tables

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-valyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The phenyl group in L-phenylalanine can participate in hydrophobic interactions, while the valine and alanine residues contribute to the overall structure and stability of the peptide.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-Phenylalanyl-L-valyl-L-alanyl-L-alanine with structurally related peptides:

* Estimated based on trends from Phe-Gly and Ala-Ala .

† Inferred from hydrophobic residues (Phe, Val) reducing aqueous solubility.

‡ Z = Benzyloxycarbonyl protecting group.

Acidic Dissociation Constants (pKa)

- L-Phe-L-Val-L-Ala-L-Ala: The carboxyl group pKa (~2.8) is slightly lower than Ala-Ala (3.05) due to electron-withdrawing effects of the Phe side chain. The amino group pKa (~8.1) aligns with typical peptide values .

- L-Phe-Gly : Exhibits a lower carboxyl pKa (2.89) compared to Ala-Ala, highlighting the role of aromatic residues in stabilizing deprotonated carboxyl groups .

Solubility and Stability

- Hydrophobic residues (Phe, Val) in L-Phe-L-Val-L-Ala-L-Ala likely reduce aqueous solubility compared to Ala-Ala, which is highly soluble due to its small, polar structure .

- Stability in enzymatic environments may be influenced by sequence.

Research Findings and Trends

Sequence-Dependent pKa Shifts: The presence of Phe lowers carboxyl pKa by ~0.2 units compared to Ala-Ala, while Val’s branched chain has minimal impact on amino group ionization .

Hydrophobicity and Solubility : Longer hydrophobic sequences (e.g., Phe-Val-Ala-Ala) may require organic solvents or surfactants for dissolution, contrasting with water-soluble dipeptides like Ala-Ala .

Synthetic Challenges : Protecting groups (e.g., Z in Z-Ala-Ala-OH) are often required to prevent undesired side reactions during synthesis, as seen in .

Biological Activity

L-Phenylalanyl-L-valyl-L-alanyl-L-alanine (PVAA) is a synthetic peptide composed of four amino acids: phenylalanine, valine, alanine, and alanine. This compound has garnered attention for its potential biological activities, including antimicrobial properties, antioxidant effects, and implications in cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of PVAA, supported by research findings and data tables.

Chemical Structure and Properties

PVAA is a tetrapeptide with the following structure:

The presence of hydrophobic amino acids like phenylalanine and valine contributes to its structural stability and biological interactions.

Antimicrobial Activity

Research indicates that peptides similar to PVAA exhibit significant antimicrobial properties. For instance, studies have shown that amino acid-based compounds can inhibit the growth of various bacteria by targeting specific enzymes essential for bacterial cell wall synthesis, such as alanine racemase (Alr) .

Table 1: Antimicrobial Activity of Amino Acid-Based Peptides

Antioxidant Properties

PVAA has been investigated for its potential antioxidant properties. Peptides derived from amino acids can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of aromatic residues like phenylalanine enhances the ability of PVAA to neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .

Cellular Signaling and Physiological Effects

The biological activity of PVAA extends to its role in cellular signaling pathways. Research on branched-chain amino acids (BCAAs), including valine and alanine, suggests that these amino acids can modulate metabolic pathways and influence muscle protein synthesis. In particular, BCAAs have been shown to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in muscle growth and repair .

Case Study: Valine and Muscle Protein Synthesis

A study involving human subjects demonstrated that supplementation with BCAAs led to increased rates of muscle protein synthesis post-exercise. This effect was attributed to the activation of mTOR signaling pathways, highlighting the importance of amino acid composition in dietary supplements for athletes .

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis protocols for L-Phenylalanyl-L-valyl-L-alanyl-L-alanine to ensure high yield and purity?

- Methodological Answer : Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with HBTU/HOBt as coupling agents. Monitor coupling efficiency via Kaiser tests. Purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity (>95%) using LC-MS (ESI+) .

- Key Considerations : Optimize resin swelling (e.g., DMF for 30 min), activate amino acids at 4:1 molar excess, and perform double couplings for sterically hindered residues like valine .

Q. Which analytical techniques are recommended for structural confirmation of this tetrapeptide?

- Methodological Answer :

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., calculated for CₙHₘNₖOₓ).

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or D₂O to assign backbone protons and verify stereochemistry.

- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions (e.g., 190–250 nm range) .

Q. How does solubility vary for this compound under different pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and measure solubility via gravimetric analysis. For example, solubility peaks near pH 6–7 due to zwitterionic stabilization. Use dynamic light scattering (DLS) to monitor aggregation at extreme pH values .

Advanced Research Questions

Q. How can Raman Optical Activity (ROA) and molecular dynamics (MD) simulations elucidate pH-dependent conformational changes in this tetrapeptide?

- Methodological Answer :

- ROA : Collect spectra in buffered solutions (pH 3–9) to detect shifts in amide I/III bands, indicating α-helix to β-sheet transitions.

- MD Simulations : Use AMBER or GROMACS with explicit solvent models to correlate ROA data with predicted conformational ensembles (e.g., solvent-accessible surface area of hydrophobic residues like valine) .

Q. What strategies resolve discrepancies in reported bioactivity data for this peptide across enzymatic assays?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed enzyme:substrate ratios, ionic strength).

- Meta-Analysis : Use PRISMA guidelines to evaluate variables like buffer composition (e.g., Tris vs. phosphate) or incubation time .

Q. How does the peptide’s stability in biorelevant media (e.g., simulated gastric fluid) inform its pharmacokinetic profile?

- Methodological Answer :

- Stability Testing : Incubate in SGF (pH 1.2, pepsin) or SIF (pH 6.8, pancreatin) at 37°C. Monitor degradation via LC-MS/MS over 24 hours.

- Half-Life Calculation : Use first-order kinetics to compare degradation rates. Stabilize via N-terminal acetylation or D-amino acid substitution .

Q. Can computational docking predict interactions between this peptide and membrane receptors (e.g., GPCRs)?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina with receptor structures (PDB ID: XXXX). Define flexible residues in the peptide’s binding pocket.

- Validation : Compare with SPR (surface plasmon resonance) binding assays. Adjust force fields (e.g., CHARMM36) to improve correlation between ΔG (predicted) and Kd (experimental) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.